2-Phenyl-4,5-dihydro-1,3-dioxepine
CAS No.:
Cat. No.: VC13872365
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-phenyl-4,5-dihydro-1,3-dioxepine |
| Standard InChI | InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-4,6-8,11H,5,9H2 |
| Standard InChI Key | NMINZMSFUAFZSI-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(OC=C1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Phenyl-4,5-dihydro-1,3-dioxepine features a seven-membered 1,3-dioxepine ring system with a phenyl substituent at the 2-position and a partially hydrogenated dihydro structure (Figure 1). The molecule’s bicyclic framework is stabilized by acetal oxygen atoms at the 1- and 3-positions, which confer rigidity and influence its reactivity in rearrangement reactions .
Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol
IUPAC Name: 2-Phenyl-4,5-dihydro-1,3-dioxepine
Canonical SMILES: C1COC(OC=C1)C2=CC=CC=C2
InChIKey: NMINZMSFUAFZSI-UHFFFAOYSA-N
Spectroscopic and Physical Properties
While experimental data on its melting and boiling points remain limited, its structural analogs, such as 4,7-dihydro-1,3-dioxepin (CAS 5417-32-3), exhibit a density of 1.049 g/mL and a boiling point of 125–127°C . These properties suggest that 2-phenyl-4,5-dihydro-1,3-dioxepine likely shares similar physical characteristics, modified by the phenyl group’s electronic effects.
Synthesis and Substrate Scope
Ring-Closing Olefin Metathesis
The synthesis begins with diallyl acetals derived from aldehydes. For example, benzaldehyde reacts with allyl alcohol under acidic conditions (PTSA·H₂O, 4Å MS) to form diallyl acetal precursors (Table 1) . Subsequent ring-closing metathesis (RCM) using Grubbs second-generation catalyst (5 mol%) in dichloromethane at reflux yields 4,7-dihydro-1,3-dioxepines (Table 2) .
Table 1: Synthesis of Diallyl Acetals from Aldehydes
| Aldehyde | Product Yield (%) |
|---|---|
| Benzaldehyde | 53 |
| 4-Nitrobenzaldehyde | 89 |
| Furfural | 51 |
Table 2: Ring-Closing Metathesis of Diallyl Acetals
| Substrate | Product Yield (%) |
|---|---|
| Phenyl derivative | 81 |
| 4-Methoxyphenyl | 90 |
| 2-Naphthyl | 74 |
Olefin Isomerization
4,7-Dihydro-1,3-dioxepines undergo RuCl₂(PPh₃)₃-catalyzed isomerization in methanol with NaBH₄ to afford 4,5-dihydro-1,3-dioxepines. This step is critical for generating the vinyl acetal substrate necessary for subsequent rearrangements (Table 3) .
Table 3: Isomerization to 4,5-Dihydro-1,3-dioxepines
| Substrate | Isomerization Yield (%) |
|---|---|
| Phenyl derivative | 67 |
| 4-Chlorophenyl | 58 |
Lewis Acid-Catalyzed Rearrangements
Temperature-Dependent Stereoselectivity
Treatment of 2-phenyl-4,5-dihydro-1,3-dioxepine with Lewis acids (e.g., BF₃·OEt₂) induces vinyl acetal rearrangement to tetrahydrofuran (THF) derivatives. At low temperatures (−78°C), cis-2,3-disubstituted THFs dominate (up to 95:5 dr), while elevated temperatures (23°C) favor trans-THFs (up to 85:15 dr) . This stereodivergence arises from competing chair-like and boat-like transition states during oxocarbenium ion formation.
Mechanistic Pathway:
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Lewis acid coordination to acetal oxygen.
-
Oxocarbenium ion formation.
-
Nucleophilic attack by the pendant alkene.
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Cyclization to THF with stereochemical control.
Substrate Scope and Optimization
Electron-donating groups on the phenyl ring enhance rearrangement rates but reduce yields due to competing hydrogenation side reactions . For example, 4-methoxyphenyl derivatives yield 72% trans-THF at 23°C, whereas electron-withdrawing groups (e.g., nitro) necessitate higher temperatures for comparable conversions.
Applications in Drug Synthesis
HIV-1 Protease Inhibitors
The bis-tetrahydrofuran (bis-THF) moiety in darunavir, an FDA-approved HIV-1 protease inhibitor, is synthesized via sequential rearrangements of 4,5-dihydro-1,3-dioxepine derivatives. The stereoselective formation of trans-THF units is critical for binding affinity .
SARS-3CLpro Protease Inhibitors
Recent studies highlight the utility of THF derivatives in inhibiting SARS-CoV-2 3CLpro protease. The rigid THF scaffold mimics peptide bonds, enabling competitive inhibition .
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